molecular formula C12H10ClNO3 B15330731 Methyl 3-chloro-7-methoxyisoquinoline-4-carboxylate

Methyl 3-chloro-7-methoxyisoquinoline-4-carboxylate

Cat. No.: B15330731
M. Wt: 251.66 g/mol
InChI Key: JNGPAERDHPLTNN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-7-methoxyisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chloro group at the 3rd position, a methoxy group at the 7th position, and a methyl ester group at the 4th position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-7-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzaldehyde, the compound can be synthesized through a series of reactions including chlorination, methoxylation, and esterification. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is common. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-7-methoxyisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Methyl 3-chloro-7-methoxyisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-7-methoxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate
  • Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate
  • Methyl 3-chloro-7-ethoxyisoquinoline-4-carboxylate

Uniqueness

Methyl 3-chloro-7-methoxyisoquinoline-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the 7th position, in particular, can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 3-chloro-7-methoxyisoquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-16-8-3-4-9-7(5-8)6-14-11(13)10(9)12(15)17-2/h3-6H,1-2H3

InChI Key

JNGPAERDHPLTNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(C(=C2C=C1)C(=O)OC)Cl

Origin of Product

United States

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